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molecular formula C13H18IN3O3Si B8727164 3-iodo-5-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole CAS No. 918440-15-0

3-iodo-5-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole

Cat. No. B8727164
M. Wt: 419.29 g/mol
InChI Key: OWZRMMLTVVGUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858638B2

Procedure details

3-Iodo-5-nitro-1-(2-trimethylsilanylethoxymethyl)-1H-indazole can be obtained in the following way: 30 g of potassium hydroxide pellets are added to 30 ml of water at a temperature in the region of 0° C. After complete dissolution, 7 g of 3-iodo-5-nitro-1H-indazole, 50 ml of dichloromethane and then 82 mg of tetrabutylammonium bromide are added. The reaction mixture is stirred at a temperature in the region of 0° C. and 5 ml of 2-(trimethylsilyl)ethoxymethyl chloride are added over 15 minutes. The reaction mixture is stirred at a temperature in the region of 0° C. for 1.5 hours, and then 150 ml of water are added and the mixture is reheated to a temperature in the region of 20° C. After settling out, the aqueous phase is extracted with 2 times 70 ml of dichloromethane. The organic extracts are pooled, washed with 2 times 70 ml of water, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 25° C. The residue thus obtained is dissolved in 40 ml of hot diisopropyl ether, filtered under hot conditions through paper and then recrystallized. The crystals are filtered through sintered glass, washed with 2 times 10 ml of diisopropyl ether and then dried under reduced pressure (2 kPa) at a temperature in the region of 20° C. 4.6 g of 3-iodo-5-nitro-1-(2-trimethylsilanylethoxymethyl)-1H-indazole are thus obtained in the form of a yellow solid (Rf=0.4, silica gel thin layer chromatography, eluent: cyclohexane/ethyl acetate (80/20 by volume)).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
82 mg
Type
catalyst
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[K+].[I:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=2)[NH:6][N:5]=1.[CH3:16][Si:17]([CH3:24])([CH3:23])[CH2:18][CH2:19][O:20][CH2:21]Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OC(C)C)(C)C.O.ClCCl>[I:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=2)[N:6]([CH2:21][O:20][CH2:19][CH2:18][Si:17]([CH3:24])([CH3:23])[CH3:16])[N:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
IC1=NNC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C[Si](CCOCCl)(C)C
Step Four
Name
Quantity
82 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at a temperature in the region of 0° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added over 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
is reheated to a temperature in the region of 20° C
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 2 times 70 ml of dichloromethane
WASH
Type
WASH
Details
washed with 2 times 70 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 25° C
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
FILTRATION
Type
FILTRATION
Details
filtered under hot conditions through paper
CUSTOM
Type
CUSTOM
Details
recrystallized
FILTRATION
Type
FILTRATION
Details
The crystals are filtered through sintered glass
WASH
Type
WASH
Details
washed with 2 times 10 ml of diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (2 kPa) at a temperature in the region of 20° C

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
IC1=NN(C2=CC=C(C=C12)[N+](=O)[O-])COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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